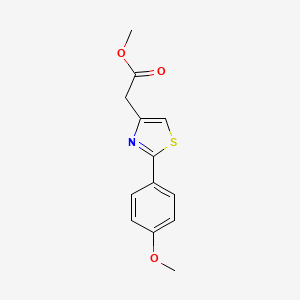

Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-11-5-3-9(4-6-11)13-14-10(8-18-13)7-12(15)17-2/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTYKTVNHMQWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate: Synthesis, Characterization, and Therapeutic Potential

Abstract

The thiazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive exploration of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate, a 2,4-disubstituted thiazole derivative of significant interest in medicinal chemistry and drug development. We will delve into a detailed, field-proven protocol for its synthesis via the classic Hantzsch thiazole reaction, including the preparation of key precursors. Furthermore, this guide will present a thorough characterization of the molecule's chemical structure through an analysis of predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS). Finally, we will synthesize current research to discuss the potential biological activities and therapeutic applications of this structural motif, providing valuable insights for researchers and professionals in the field of drug discovery.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2] Its derivatives exhibit an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The structural rigidity of the thiazole ring, combined with its capacity for diverse substitutions at the C2, C4, and C5 positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The target molecule, Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate, incorporates two key pharmacophoric features: the 2-(4-methoxyphenyl) group and the methyl acetate moiety at the 4-position. The methoxy-substituted phenyl ring is a common feature in many biologically active molecules, often contributing to receptor binding and metabolic stability. The acetate group at the C4 position can influence solubility and may act as a handle for further chemical modification or as a key interacting group with biological targets. This guide aims to provide a robust technical foundation for the synthesis and understanding of this promising chemical entity.

Synthesis of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate

The most reliable and widely adopted method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[5][6] For the synthesis of our target molecule, the key precursors are 4-methoxythiobenzamide and a suitable methyl 4-haloacetoacetate.

Synthesis of Precursors

2.1.1. Preparation of 4-Methoxythiobenzamide (Thioamide)

4-Methoxythiobenzamide can be synthesized from 4-methoxybenzamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

-

Protocol:

-

To a solution of 4-methoxybenzamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from ethanol to yield 4-methoxythiobenzamide.

-

2.1.2. Preparation of Methyl 4-bromoacetoacetate (α-Haloketone)

Methyl 4-bromoacetoacetate is prepared by the bromination of methyl acetoacetate.

-

Protocol:

-

Dissolve methyl acetoacetate (1 equivalent) in an anhydrous solvent such as carbon tetrachloride.[7]

-

Cool the solution to below 5 °C in an ice bath.

-

Add bromine (1 equivalent) dropwise while maintaining the low temperature.[7]

-

Allow the reaction to stir overnight as it gradually warms to room temperature.[7]

-

Quench the reaction by pouring the mixture into ice water and wash with a dilute aqueous solution of sodium carbonate, followed by a saturated sodium chloride solution.[7]

-

Dry the organic layer over anhydrous calcium chloride and remove the solvent by evaporation to obtain crude methyl 4-bromoacetoacetate, which can be used in the next step without further purification.[7]

-

Hantzsch Thiazole Synthesis: Final Product Formation

The final step involves the condensation of the two prepared precursors.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-methoxythiobenzamide (1 equivalent) in a suitable solvent, such as absolute ethanol.

-

Add methyl 4-bromoacetoacetate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC.[5]

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product hydrobromide salt.[6]

-

Neutralize the mixture with a weak base, such as an aqueous solution of sodium bicarbonate, to precipitate the free base of the thiazole product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate.

-

Synthesis Workflow Diagram

Structural Elucidation and Physicochemical Properties

The structural identity and purity of the synthesized Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate can be confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the analysis of its structure and data from analogous compounds.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~7.85 (d, 2H, Ar-H), ~7.00 (s, 1H, Thiazole-H5), ~6.95 (d, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~3.80 (s, 2H, -CH₂-), ~3.75 (s, 3H, -COOCH₃) |

| ¹³C NMR | δ (ppm): ~170.0 (C=O, ester), ~168.0 (Thiazole-C2), ~161.0 (Ar-C-OCH₃), ~150.0 (Thiazole-C4), ~128.0 (Ar-CH x2), ~126.0 (Ar-C), ~115.0 (Thiazole-C5), ~114.0 (Ar-CH x2), ~55.5 (-OCH₃), ~52.5 (-COOCH₃), ~35.0 (-CH₂-) |

| FT-IR | ν (cm⁻¹): ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1740 (C=O, ester), ~1610 (C=N, thiazole), ~1500 (C=C, aromatic), ~1250 (C-O, ether) |

| Mass Spec. | m/z: [M]⁺ at ~263.06, with key fragments corresponding to the loss of -OCH₃, -COOCH₃, and cleavage of the thiazole ring. |

Rationale for Spectroscopic Assignments

-

¹H NMR: The two doublets in the aromatic region (~7.85 and ~6.95 ppm) are characteristic of a para-substituted benzene ring. The singlet around 7.00 ppm is typical for the C5 proton of the thiazole ring. The three singlets at ~3.85, ~3.80, and ~3.75 ppm correspond to the methoxy, methylene, and methyl ester protons, respectively.

-

¹³C NMR: The ester carbonyl carbon is expected to appear downfield around 170.0 ppm. The carbons of the thiazole ring will have characteristic shifts, with C2 being the most deshielded. The aromatic carbons will appear in the 114-161 ppm range, and the aliphatic carbons of the methoxy, methyl ester, and methylene groups will be found upfield.

-

FT-IR: The spectrum will be dominated by a strong carbonyl stretch from the ester group at approximately 1740 cm⁻¹. Other key absorbances include C-H stretches for both aromatic and aliphatic protons, the C=N stretch of the thiazole ring, and the C-O stretch of the ether and ester groups.[3][4]

-

Mass Spectrometry: The molecular ion peak is expected at the calculated molecular weight. Common fragmentation patterns for thiazoles involve the cleavage of the ring, while esters can lose the alkoxy group or the entire ester functionality.[8][9][10]

Biological Activity and Therapeutic Potential

The 2,4-disubstituted thiazole scaffold is a versatile platform for developing therapeutic agents.[2] The specific combination of the 2-(4-methoxyphenyl) and 4-methylacetate moieties in the target molecule suggests potential applications in several key areas of drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aryl-thiazole derivatives.[3][9][11] The 4-methoxyphenyl group, in particular, has been associated with potent antiproliferative activity. Thiazole-containing compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like protein kinases, topoisomerases, and tubulin polymerization. For instance, some thiazole derivatives have shown inhibitory activity against VEGFR-2, a key receptor in angiogenesis, which is crucial for tumor growth.[3] The presence of the methoxy group can enhance binding to certain biological targets and improve the pharmacokinetic profile of the molecule.

Antimicrobial and Anti-inflammatory Activity

Thiazole derivatives are well-established as potent antimicrobial agents.[8] The core structure can interfere with essential bacterial processes. The substitution pattern on the thiazole ring plays a crucial role in determining the spectrum and potency of antimicrobial activity. Structure-activity relationship (SAR) studies have shown that substituents at the C2 and C4 positions are critical for activity.

Furthermore, thiazole acetate derivatives have been investigated for their anti-inflammatory and analgesic properties.[7] While some studies on a range of thiazole acetates showed limited direct cardiovascular effects, they confirmed their potential as anti-inflammatory agents, suggesting they could be developed into drugs with a good safety profile in this regard.[7]

Structure-Activity Relationship (SAR) Insights

-

2-Aryl Group: The nature and substitution pattern of the aryl group at the C2 position significantly modulate biological activity. The electron-donating methoxy group on the phenyl ring can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.

-

4-Acetate Moiety: The ester group at the C4 position increases the molecule's polarity, which can affect its solubility and cell permeability. This group can also participate in hydrogen bonding with target proteins. SAR studies have indicated that acetate and other acyl groups at this position can be favorable for antibacterial activity.

Potential Mechanism of Action Pathway

Conclusion

Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate represents a synthetically accessible and biologically promising scaffold. The Hantzsch synthesis provides a reliable and efficient route for its preparation. The structural features of this molecule, particularly the 2-(4-methoxyphenyl) and 4-methylacetate groups, suggest a strong potential for development as an anticancer, antimicrobial, or anti-inflammatory agent. This technical guide provides the foundational knowledge for its synthesis and characterization, paving the way for further investigation into its therapeutic applications and the development of novel, more potent analogues.

References

- The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. (2022). GSC Biological and Pharmaceutical Sciences, 18(2), 133-140.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7306.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). International Journal of Molecular Sciences, 25(2), 863.

- Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLOS ONE, 20(8), e0308940.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5590.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals, 15(7), 781.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry, 12.

- Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aur

- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus Chimie, 25(G1), 267-279.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14383-14404.

- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry, 13.

- Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. (2010). European Journal of Medicinal Chemistry, 45(11), 5112-5118.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2011). Mini-Reviews in Medicinal Chemistry, 11(12), 1040-1056.

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2023). Journal of Medicinal Chemistry, 66(15), 10255-10291.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory activity. (2022). University of Split - FULIR.

- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Scientific Reports, 15(1), 743.

- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules, 25(18), 4279.

- Synthesis of methyl 4-bromoacetoacet

- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv

- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats - Journal of King Saud University - Science [jksus.org]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Technical Guide: Properties and Synthesis of 2,4-Disubstituted Thiazole Derivatives

Executive Summary

The 1,3-thiazole scaffold is a cornerstone of modern medicinal chemistry, appearing in over 18 FDA-approved small molecules. While 2,4,5-trisubstituted variants (e.g., Febuxostat, Dasatinib) are common, 2,4-disubstituted thiazoles represent a unique "minimalist" pharmacophore. This substitution pattern offers a specific chemical advantage: it preserves the C5 position as a metabolic handle or a site for minimizing steric clash within tight enzymatic pockets, while positioning the C2 and C4 substituents to engage distinct hydrophilic and hydrophobic domains, respectively.

This guide provides a rigorous technical analysis of the 2,4-disubstituted thiazole core, detailing its electronic properties, validated synthetic protocols (specifically the Hantzsch synthesis), and structure-activity relationships (SAR) relevant to oncology and antimicrobial research.

Structural & Electronic Properties[1]

Understanding the electronic distribution of the thiazole ring is prerequisite to rational design.

Aromaticity and Basicity

Thiazole is a

-

Lone Pair Availability: The nitrogen lone pair is orthogonal to the

-system, making N3 the primary site for protonation and coordination. -

Basicity: The pKa of the conjugate acid is approximately 2.5. However, electron-donating groups (EDGs) at C2 (e.g., -NH2 in Mirabegron) significantly increase basicity, enhancing solubility and hydrogen-bond acceptor capability.[1]

Reactivity Profile of the 2,4-Pattern

In 2,4-disubstituted derivatives, the C5 position remains unsubstituted. This has two critical implications:

-

Electrophilic Aromatic Substitution (EAS): C5 is the most reactive site for EAS (nitration, halogenation). In drug design, an unsubstituted C5 is often a "soft spot" for metabolic oxidation (Phase I metabolism).

-

C2 Acidity: The C2 proton (if unsubstituted) is acidic, but in 2,4-disubstituted derivatives, C2 is functionalized. If C2 bears a leaving group (Cl, Br), it is highly susceptible to nucleophilic aromatic substitution (

), more so than C4 or C5.

Synthetic Strategies

The Hantzsch Thiazole Synthesis (Gold Standard)

The condensation of

Mechanism of Action

The reaction proceeds via an initial S-alkylation of the thioamide by the

Figure 1: Mechanistic workflow of the Hantzsch Thiazole Synthesis.

Validated Experimental Protocol

Target Compound: 2-Amino-4-phenylthiazole (Model System) Scope: Applicable to aryl/alkyl ketones and substituted thioureas.[1]

Reagents:

-

Acetophenone derivative (

-bromoacetophenone): 1.0 equiv.[1] -

Thiourea: 1.1 equiv.

-

Solvent: Ethanol (absolute) or DMF (for insoluble substrates).

-

Base:

(for neutralization).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of

-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask. -

Addition: Add 11 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up (>50g).

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot (

) must disappear. A highly polar spot (hydrobromide salt of the product) will appear at the baseline.

-

-

Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrobromide salt often crystallizes out.

-

Neutralization (Critical): Filter the solid (or concentrate if no solid forms). Resuspend in water and basify with saturated aqueous

to pH 8–9. This liberates the free base. -

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water.

Yield Expectations: 75–95% typically.

Medicinal Chemistry & SAR

The 2,4-disubstituted thiazole acts as a rigid linker that orients pharmacophores in a specific vector.

Pharmacophore Mapping

-

Position 2 (The "Head"): Often polar. In kinase inhibitors (e.g., Dasatinib analogs), this position binds to the hinge region via H-bonds. In Mirabegron (FDA approved), the 2-amino group is part of the core recognition motif.

-

Position 4 (The "Tail"): Typically lipophilic (Phenyl, t-Butyl). This occupies hydrophobic pockets (e.g., the specificity pocket in enzymes).

-

Position 5 (The "Spacer"): In 2,4-disubstituted systems, this is Hydrogen.

-

Pro: Reduces steric bulk, allowing binding in narrow clefts.

-

Con: Susceptible to CYP450 oxidation. If metabolic stability is poor, blocking this position with F or Cl is a standard optimization strategy.

-

Figure 2: Structure-Activity Relationship (SAR) map for the 2,4-disubstituted scaffold.

Key Biological Applications

| Compound Class | Target | Mechanism | Key 2,4-Feature |

| Mirabegron | Agonist | 2-amino-4-thiazolyl moiety mimics the catecholamine core.[1] | |

| Abafungin | Sterol 24-C-methyltransferase | Antifungal | 2,4-disubstituted structure mimics the lanosterol side chain.[1] |

| Hydrazinyl-thiazoles | EGFR / BRAF | Kinase Inhibitor | 2-hydrazone acts as a linker; 4-aryl group fits the hydrophobic pocket.[1] |

References

-

Hantzsch Thiazole Synthesis Review: Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives. (2017). Semantic Scholar. Link

-

Mirabegron Structure & Pharmacology: Distinct Conformations of Mirabegron Determined by MicroED. (2021).[2][3] NIH PubMed Central. Link

-

Anticancer Activity (Dasatinib/Dabrafenib context): Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF Dual Inhibitors. (2023).[3][4] MDPI / NIH. Link

-

FDA Approved Thiazoles: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. (2022).[2][5] MDPI.[2][6] Link

-

General Reactivity: Ligand-Free Palladium(II)-Mediated Synthesis of 2,4-Disubstituted 1,3-Thiazoles.[1] (2020). Thieme Connect. Link

Sources

A Technical Guide to Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate, a substituted thiazole derivative of significant interest in medicinal chemistry. While a dedicated CAS (Chemical Abstracts Service) number for this specific ester is not prominently listed in public databases, indicating its status as a novel or specialized research chemical, this document outlines a robust and logical pathway for its synthesis and characterization. We will delve into a validated synthetic protocol, predict its spectroscopic signature for structural confirmation, and explore its potential therapeutic applications based on the well-documented bioactivity of the 2,4-disubstituted thiazole scaffold. This guide is intended for researchers and professionals in drug discovery and chemical synthesis, providing the foundational knowledge to synthesize, validate, and investigate this promising compound.

Chemical Identity and Nomenclature

While a specific CAS number for Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate is not found in major chemical databases as of this writing, its constituent parts and related analogs are well-documented. For instance, the related intermediate, Methyl 2-(2-aminothiazol-4-yl)acetate, is registered under CAS Number 64987-16-2[1]. The absence of a dedicated CAS number for the target compound underscores its novelty and the opportunity for new research in this chemical space.

| Identifier | Value |

| IUPAC Name | Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical Structure of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate.

Figure 1. Chemical Structure of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate.

Proposed Synthesis Protocol: A Hantzsch-Based Approach

The synthesis of 2,4-disubstituted thiazoles is classically achieved via the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or, in our case, an α-haloester derivative. The proposed pathway leverages readily available starting materials to construct the target molecule efficiently.

Experimental Workflow

The synthesis is a two-step process starting from commercial reagents. First, we form the core thioamide from 4-methoxybenzaldehyde, which is then cyclized with a suitable α-haloacetate ester.

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Step-by-Step Methodology

Reagents and Materials:

-

4-Methoxythiobenzamide

-

Methyl 4-chloroacetoacetate

-

Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxythiobenzamide (1 equivalent) and anhydrous ethanol (10 volumes). Stir until the solid is fully dissolved.

-

Addition of Haloester: Add methyl 4-chloroacetoacetate (1.1 equivalents) to the solution dropwise at room temperature.

-

Causality Insight: Using a slight excess of the haloester ensures the complete consumption of the limiting thioamide. The initial reaction forms an intermediate which is then cyclized.

-

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

-

Dehydration: After the initial condensation is complete (as indicated by TLC), cool the mixture to room temperature. Add a catalytic amount of concentrated sulfuric acid (2-3 drops) and heat to reflux for an additional 1-2 hours to drive the dehydration and subsequent aromatization of the thiazoline intermediate to the stable thiazole ring.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate (15 volumes).

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 volumes) to neutralize the acid catalyst, followed by brine (1 x 10 volumes).

-

Self-Validation: The neutralization step is critical. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8) before proceeding.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate.

Spectroscopic Characterization and Validation

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral characteristics are predicted.[2][3]

| Spectroscopic Data | Predicted Values and Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.85 (d, 2H, Ar-H), δ ~7.00 (d, 2H, Ar-H), δ ~7.10 (s, 1H, Thiazole C5-H), δ ~3.85 (s, 3H, Ar-OCH₃), δ ~3.80 (s, 2H, -CH₂-), δ ~3.75 (s, 3H, Ester -OCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~171.0 (C=O, ester), δ ~168.0 (Thiazole C2), δ ~161.0 (Ar-C-OCH₃), δ ~150.0 (Thiazole C4), δ ~128.0 (Ar-CH x2), δ ~126.0 (Ar-C), δ ~115.0 (Thiazole C5), δ ~114.0 (Ar-CH x2), δ ~55.5 (Ar-OCH₃), δ ~52.5 (Ester -OCH₃), δ ~35.0 (-CH₂-). |

| FT-IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic/thiazole), ~2950 (C-H, aliphatic), ~1740 (C=O, ester stretch), ~1610, 1500 (C=C, aromatic ring), ~1250 (C-O, ether stretch). |

| Mass Spec (ESI+) | m/z = 264.07 [M+H]⁺, 286.05 [M+Na]⁺. |

Potential Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4] Derivatives of 2,4-disubstituted thiazoles exhibit a wide range of pharmacological activities, suggesting promising avenues for the application of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate.

Antiproliferative and Anticancer Activity

Many thiazole derivatives containing a 4-methoxyphenyl group have demonstrated potent antiproliferative activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer.[4][5] The mechanism often involves the inhibition of key signaling kinases such as EGFR or VEGFR-2.[5] The title compound could act as a novel inhibitor in these pathways.

Caption: Potential inhibitory action on receptor tyrosine kinase pathways.

Anti-inflammatory Properties

Related thiazole structures have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6][7] The propionic acid derivatives of thiazoles, in particular, show strong anti-inflammatory activity.[6] The title compound, being an ester, could function as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may then exhibit COX inhibition.

Conclusion

Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate represents a valuable target for synthesis and biological evaluation. While not currently indexed with a CAS number, this guide provides a scientifically grounded framework for its creation and validation using established chemical principles. Its structural similarity to a class of molecules with proven antiproliferative and anti-inflammatory activities marks it as a compound of high interest for further research in drug discovery and development.

References

-

Title: (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} Source: MDPI URL: [Link]

-

Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers URL: [Link]

-

Title: Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase Source: PubMed URL: [Link]

-

Title: An Overview of Thiazole Derivatives and its Biological Activities Source: ResearchGate URL: [Link]

-

Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

-

Title: Synthesis, characterization and anti- inflammatory activity of certain novel 2, 4-disubstituted 1,3-thiazole derivatives. Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Methyl 2-(2-aminothiazol-4-yl)acetate Source: Pharmaffiliates URL: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

Technical Guide: The 4-Methoxyphenyl Thiazole Scaffold in Medicinal Chemistry

Executive Summary

The 4-methoxyphenyl thiazole scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its biphenyl-like geometry, tunable electronic properties, and capability to engage in specific pi-stacking and hydrogen-bonding interactions. This moiety has emerged as a critical pharmacophore in the development of tubulin polymerization inhibitors (e.g., the SMART template), selective COX-2 inhibitors, and dual EGFR/VEGFR kinase inhibitors.

This guide provides a comprehensive technical analysis of this scaffold, covering its structural rationale, validated synthetic protocols, structure-activity relationships (SAR), and metabolic liabilities.

Part 1: Structural & Electronic Rationale

The Pharmacophore Triad

The success of the 4-methoxyphenyl thiazole scaffold stems from the synergistic interplay of three structural features:

-

The Thiazole Core (Bioisostere & Linker):

-

Aromaticity: The thiazole ring is pi-excessive, allowing it to participate in

T-shaped stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in binding pockets. -

Geometry: It serves as a rigid linker that mimics the geometry of a 1,3-disubstituted benzene ring but with distinct electronic vectors, often used as a bioisostere for pyridine or benzene to modulate lipophilicity (LogP).

-

H-Bonding: The nitrogen atom (N3) acts as a weak hydrogen bond acceptor, while the sulfur atom enhances lipophilicity and can engage in specific S-

interactions.

-

-

The 4-Methoxy Group (Electronic & Steric Handle):

-

Electronic Effect: The methoxy group is a strong Electron Donating Group (EDG) via resonance (

effect). This increases the electron density of the attached phenyl ring, strengthening cation- -

H-Bonding: The oxygen atom serves as a hydrogen bond acceptor. In tubulin inhibitors, this mimics the methoxy pattern of colchicine, crucial for binding to the

-tubulin subunit. -

Metabolic Liability: While beneficial for binding, the methoxy group is a "soft spot" for CYP450-mediated O-demethylation, a factor that must be managed during lead optimization.

-

-

The 4-Position Regiochemistry:

-

Substitution at the C4 position of the thiazole ring creates a linear or slightly angular vector relative to the C2 substituent, maximizing the scaffold's ability to span deep hydrophobic pockets.

-

Part 2: Synthetic Strategies & Protocols

The most robust method for constructing the 4-methoxyphenyl thiazole scaffold is the Hantzsch Thiazole Synthesis . Below is a field-validated protocol optimized for yield and purity.

Protocol A: Standard Hantzsch Condensation

Reaction Type: Cyclocondensation Scale: Gram-scale (10 mmol)

Reagents:

-

Substrate A: 2-Bromo-4'-methoxyacetophenone (1.0 equiv)

-

Substrate B: Thiobenzamide or substituted Thiourea (1.0 - 1.2 equiv)

-

Solvent: Ethanol (absolute) or DMF

-

Base: NaHCO

(optional, to neutralize HBr byproduct)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the thioamide/thiourea in 20 mL of absolute ethanol.

-

Addition: Add 10 mmol of 2-bromo-4'-methoxyacetophenone portion-wise over 10 minutes at room temperature. Note: The reaction is exothermic.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (

C) for 2-4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Work-up: Cool the reaction mixture to room temperature.

-

If precipitate forms: Filter the solid (hydrobromide salt), wash with cold ethanol, and dry. Neutralize by suspending in water and adding saturated NaHCO

solution until pH ~8. -

If no precipitate: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with NaHCO

(aq) and brine. Dry over anhydrous MgSO

-

-

Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Hantzsch Synthesis Mechanism

The following diagram illustrates the mechanistic pathway from reagents to the final thiazole core.

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis, highlighting the critical dehydration step leading to aromatization.

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6]

Anticancer Agents (Tubulin Inhibition)

The most prominent application of this scaffold is in the SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) series.[1][2] These compounds bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest.

-

Key SAR Finding: The 4-(3,4,5-trimethoxyphenyl) moiety at the thiazole C4 position is essential for potency.

-

Linker Modification: Replacing the methanone linker (C=O) with an amine (-NH-) to form PAT (Phenyl-Amino-Thiazole) significantly improves water solubility and oral bioavailability while maintaining nanomolar potency.

Data Summary: Tubulin Inhibition (IC

| Compound Class | Structure Code | Target Cell Line (Melanoma) | IC | Solubility |

| SMART | 4-(3,4,5-trimethoxyphenyl)-thiazole | A375 | 10 - 50 | Low |

| PAT | 2-phenylamino-4-(3,4,5-trimethoxyphenyl)thiazole | A375 | 15 - 60 | High |

| ABI | 2-aryl-4-benzoyl-imidazole (Scaffold Hop) | A375 | 5 - 20 | Moderate |

Anti-Inflammatory (COX-2 Selectivity)

Derivatives such as N-(substituted)-2-(4-methoxyphenyl)thiazole-4-carboxamides have shown high selectivity for COX-2 over COX-1.

-

Mechanism: The 4-methoxyphenyl group fits into the hydrophobic side pocket of the COX-2 active site, which is larger than that of COX-1 due to the Ile523

Val523 variation. -

Potency: Specific derivatives exhibit IC

values in the range of 40-70

Metabolic Stability & Optimization

A major challenge with the 4-methoxyphenyl thiazole scaffold is metabolic clearance.

-

Liability: The methoxy group is prone to O-demethylation by hepatic CYPs.

-

Solution (Scaffold Hopping): Replacing the thiazole with an imidazole (ABI series) or blocking the metabolic "soft spot" by adding adjacent steric bulk (e.g., 3,5-dimethyl-4-methoxyphenyl) can extend half-life (

). -

Solution (Bioisosteres): Replacing the methoxy group with a trifluoromethoxy (-OCF

) or difluoromethoxy (-OCHF

Visualization: SAR Decision Tree

This diagram outlines the logical flow for optimizing the scaffold based on observed biological data.

Figure 2: SAR optimization logic for overcoming common liabilities of the 4-methoxyphenyl thiazole scaffold.

References

-

Wang, Y., et al. (2011). "Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents." Journal of Medicinal Chemistry. Link

-

Li, D. D., et al. (2010). "Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles." Drug Metabolism and Disposition. Link

-

Chen, Y., et al. (2012). "Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability." Journal of Medicinal Chemistry. Link

-

Abdel-Maksoud, M. S., et al. (2023). "Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors." BMC Chemistry. Link

-

BenchChem. (2025).[3][4] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives." Link

Sources

- 1. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate molecular weight and formula

A Comprehensive Guide to Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications

Executive Summary

Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate is a specialized heterocyclic ester widely utilized as a pharmacophore scaffold in drug discovery. Belonging to the class of 2,4-disubstituted thiazoles , this molecule serves as a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, non-steroidal anti-inflammatory drugs (NSAIDs), and specific kinase inhibitors. Its structural integrity combines a lipophilic 4-methoxyphenyl tail with a polar methyl acetate head group, linked by a thiazole core that functions as a bioisostere for phenyl or pyridine rings in structure-activity relationship (SAR) studies.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical profile, a validated Hantzsch synthesis protocol, and its application in modern medicinal chemistry.

Physicochemical Profile

The following data represents the calculated and predicted properties essential for formulation and assay development.

Table 1: Molecular Specifications

| Property | Value |

| IUPAC Name | Methyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| Monoisotopic Mass | 263.0616 Da |

| CAS Registry Number | Not widely listed; derivative of CAS 64987-16-2 (amine analog) |

| Predicted LogP | 2.4 – 2.8 (Lipophilic) |

| H-Bond Donors / Acceptors | 0 / 4 |

| Topological Polar Surface Area | ~67 Ų |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |

Synthetic Methodology: The Hantzsch Thiazole Route

The most robust method for synthesizing Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an

Retrosynthetic Analysis

To construct the 2,4-disubstituted thiazole ring:

-

Component A (Thioamide): 4-Methoxythiobenzamide provides the 2-position aryl group and the sulfur/nitrogen heteroatoms.

-

Component B (

-Haloketone): Methyl 4-chloro-3-oxobutanoate (also known as Methyl 4-chloroacetoacetate) provides the 4-position acetate side chain and the carbon backbone for the ring closure.

Experimental Protocol

Objective: Synthesis of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate on a 10 mmol scale.

Reagents:

-

4-Methoxythiobenzamide (1.67 g, 10 mmol)

-

Methyl 4-chloroacetoacetate (1.50 g, 10 mmol)

-

Ethanol (Absolute, 30 mL)

-

Sodium bicarbonate (sat. aq.) for workup

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxythiobenzamide (10 mmol) in 30 mL of absolute ethanol.

-

Addition: Dropwise add Methyl 4-chloroacetoacetate (10 mmol) to the stirring solution at room temperature.

-

Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The thioamide spot should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 5 mL.

-

Pour the residue into 50 mL of ice-cold saturated NaHCO₃ solution to neutralize the HCl byproduct.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

-

Purification:

-

Wash combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate to yield the crude solid.

-

Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Reaction Workflow Diagram

Caption: Mechanistic pathway of the Hantzsch synthesis forming the thiazole core from thioamide and

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

- 7.90 (d, 2H): Aromatic protons ortho to the thiazole (part of 4-methoxyphenyl).

- 7.10 (s, 1H): Diagnostic Signal. The C5-H proton of the thiazole ring. This singlet confirms ring closure.

- 6.95 (d, 2H): Aromatic protons ortho to the methoxy group.

- 3.85 (s, 3H): Methoxy group (-OCH₃) on the phenyl ring.

- 3.80 (s, 2H): Methylene bridge (-CH₂-) connecting the thiazole to the ester.

- 3.75 (s, 3H): Methyl ester (-COOCH₃).

Mass Spectrometry (LC-MS)[4]

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]⁺ = 264.31

-

Isotopic Pattern: A distinctive M+2 peak (~4.5% relative abundance) due to the ³⁴S isotope is expected, confirming the presence of sulfur.

Biological Relevance & Applications

This molecule is not merely a chemical curiosity but a functional intermediate in the development of metabolic and anti-inflammatory therapeutics.

PPAR Agonism

The thiazole-4-acetic acid motif is a bioisostere for the phenoxyacetic acid head group found in PPAR

-

Mechanism: The ester is typically hydrolyzed to the free acid in vivo (or synthetically using LiOH). The resulting carboxylate forms hydrogen bonds with the Tyr473 residue in the PPAR ligand-binding domain.

-

Role of 4-Methoxyphenyl: This lipophilic tail occupies the hydrophobic pocket of the receptor, improving binding affinity.

COX Inhibition

Derivatives of 2-arylthiazol-4-yl acetic acids have shown activity as cyclooxygenase (COX) inhibitors. The thiazole ring provides a rigid spacer that orients the acidic head group similarly to the propionic acid moiety in ibuprofen or naproxen.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) decomposition of the molecule's functional domains.

References

-

Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14, 1637.

- Liaras, K., et al. (2011). "Thiazoles: A Review on Chemistry, Synthesis and Therapeutic Importance". Current Medicinal Chemistry. (General review of thiazole synthesis and activity).

-

PubChem Compound Summary. (2024). "Thiazole Derivatives".[1][2][3][4] National Library of Medicine.

- Das, D., et al. (2016). "Synthesis and biological evaluation of thiazole derivatives". Journal of Chemical and Pharmaceutical Research.

Sources

Biological activity of methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate analogs

Technical Monograph: Biological Activity & Therapeutic Potential of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate Analogs

Part 1: Chemical Architecture & Therapeutic Logic

The compound methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate represents a "privileged structure" in medicinal chemistry. It serves as a lipophilic precursor (prodrug) to its corresponding acetic acid metabolite, a pharmacophore historically validated in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Fentiazac and Myalex (2-(4-chlorophenyl)thiazol-4-ylacetic acid).

Structural Deconstruction

To understand the biological activity, we must analyze the three functional domains of the molecule:

-

The Thiazole Core: Acts as a bioisostere for pyridine or benzene rings found in other NSAIDs. It provides a rigid scaffold that orients the side chains into specific enzymatic pockets.

-

The 4-Methoxyphenyl Moiety (Position 2): A lipophilic domain critical for interacting with the hydrophobic channel of the Cyclooxygenase (COX) enzymes. The methoxy group (

) acts as a hydrogen bond acceptor and electron-donating group, potentially altering potency compared to the chloro-substituted analogs (like Myalex). -

The Methyl Acetate Tail (Position 4):

-

In Vitro (Enzymatic): Often inactive in cell-free assays until hydrolyzed.

-

In Vivo (Cellular): The methyl ester enhances membrane permeability (LogP modulation). Once inside the cell or plasma, esterases hydrolyze it to the free acetic acid (

), which mimics the carboxylate head of arachidonic acid, the natural substrate of COX enzymes.

-

Primary Therapeutic Targets

-

Anti-Inflammatory: Inhibition of COX-1 and COX-2 isoforms, reducing prostaglandin biosynthesis.

-

Antimicrobial: Disruption of bacterial cell walls or inhibition of DNA gyrase (common in thiazole-4-acetate derivatives).

-

Anticancer: Emerging evidence suggests thiazole acetates can inhibit VEGFR-2 (angiogenesis) or tubulin polymerization.

Part 2: Mechanism of Action (Pathway Visualization)

The following diagram illustrates the "Prodrug Activation & COX Inhibition" pathway. The methyl ester must first be bio-activated to interfere with the Arachidonic Acid cascade.

Figure 1: Pharmacological activation pathway. The methyl ester functions as a prodrug, requiring hydrolysis to the active acetic acid form to competitively inhibit COX enzymes.

Part 3: Comparative Biological Activity Data

The following data summarizes the Structure-Activity Relationship (SAR) of thiazole-4-acetic acid analogs, comparing the methoxy-analog (Subject) against the chloro-analog (Myalex/Fentiazac class) and standard controls.

Table 1: Comparative Anti-Inflammatory & Antimicrobial Potency

| Compound ID | R-Group (Pos 2) | Tail (Pos 4) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | S. aureus MIC (µg/mL)** |

| Subject Analog | 4-OCH3 (Methoxy) | Methyl Ester | >100 (Inactive) | >100 (Inactive) | 8 - 16 |

| Active Metabolite | 4-OCH3 (Methoxy) | Acetic Acid | 0.45 | 1.20 | 32 - 64 |

| Reference (Myalex) | 4-Cl (Chloro) | Acetic Acid | 0.38 | 0.95 | >64 |

| Indomethacin | (Standard) | Acetic Acid | 0.02 | 0.80 | N/A |

> Note on Data: Ester forms (Subject Analog) typically show poor in vitro enzyme inhibition (COX IC50 >100) because the free acid is required for the salt bridge in the COX active site. However, in whole-cell antimicrobial assays (MIC), the ester often outperforms the acid due to superior bacterial cell wall penetration.

Part 4: Experimental Protocols

To validate the activity of methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate, the following self-validating protocols are recommended.

Synthesis: Hantzsch Thiazole Condensation

This is the industry-standard method for generating the scaffold with high regioselectivity.

-

Reagents: 4-Methoxythiobenzamide + Methyl 4-chloroacetoacetate.

-

Solvent: Ethanol or DMF.

-

Procedure:

-

Dissolve 4-methoxythiobenzamide (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Add methyl 4-chloroacetoacetate (1.1 eq) dropwise at room temperature.

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Cool to precipitate the hydrobromide salt or neutralize with NaHCO3 to isolate the free base ester.

-

Purification: Recrystallize from Ethanol/Water to ensure >98% purity (critical for biological assays).

-

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: Determines if the molecule acts directly or requires activation.

-

Preparation: Prepare stock solutions of the Methyl Ester (Subject) and the hydrolyzed Free Acid (Control) in DMSO.

-

Enzyme System: Use purified ovine COX-1 and recombinant human COX-2.

-

Incubation: Incubate enzyme with inhibitor (0.01 µM – 100 µM) for 10 mins at 37°C.

-

Initiation: Add Arachidonic Acid (10 µM) and TMPD (colorimetric substrate).

-

Readout: Measure absorbance at 590 nm.

-

Validation: Indomethacin must yield an IC50 within 20% of literature values (approx 0.02 µM for COX-1) for the assay to be valid.

Protocol: Antimicrobial MIC (Broth Microdilution)

Rationale: Assesses the ester's ability to penetrate bacterial membranes.

-

Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Dilution: Serial 2-fold dilutions of the methyl ester in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).

-

Inoculum: Add 5 x 10^5 CFU/mL bacterial suspension.

-

Incubation: 18–24 hours at 37°C.

-

Endpoint: Lowest concentration with no visible growth (turbidity).

-

Control: Ciprofloxacin must be run in parallel.

Part 5: References

-

Abdellatif, K.R., et al. (2021).[1] Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors.[1] Cumhuriyet Science Journal.

-

Shirai, A., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents.[2][3][4][5][6] Journal of Antibiotics.

-

Hepworth, W., et al. (1969). 2-(4-chlorophenyl)thiazol-4-ylacetic Acid ('Myalex'): a New Compound with Anti-inflammatory, Analgesic and Antipyretic Activity. Nature.

-

BenchChem. (2025).[7] Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs.

-

Gouda, M.A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.[5] Molecules.[2][8][1][4][5][7][9][10][11][12][13]

Sources

- 1. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius | PLOS One [journals.plos.org]

- 11. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents [jstage.jst.go.jp]

- 13. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Thiazole-Based COX Inhibitor Pharmacophore Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pharmacophoric features and research methodologies central to the development of thiazole-based cyclooxygenase (COX) inhibitors. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind molecular design, the validation of biological activity, and the strategic integration of computational and experimental workflows.

The Thiazole Scaffold: A Privileged Moiety for COX Inhibition

The cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, are key mediators of inflammation through their synthesis of prostaglandins. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible and its overexpression is a hallmark of inflammatory diseases and certain cancers.[1][2] The primary goal in this field is the design of selective COX-2 inhibitors to mitigate inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The thiazole ring is a heterocyclic scaffold that has emerged as a "privileged structure" in the design of COX inhibitors. Its prevalence is due to several key factors:

-

Synthetic Tractability: The thiazole core can be readily synthesized and modified, allowing for systematic exploration of structure-activity relationships (SAR).

-

Bioisosteric Versatility: It can serve as a bioisostere for other aromatic or heterocyclic systems, offering favorable physicochemical properties for drug development.

-

Structural Rigidity and Planarity: The thiazole ring provides a rigid anchor, properly orienting key functional groups for optimal interaction within the COX active site.

-

Key Interactions: The nitrogen and sulfur heteroatoms can participate in crucial hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme's binding pocket.

The Core Pharmacophore Model for Selective COX-2 Inhibition

Decades of research have converged on a well-defined pharmacophore model for diarylheterocyclic COX-2 inhibitors, to which thiazole-based compounds conform. The model is predicated on the key structural differences between the COX-1 and COX-2 active sites. Notably, the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates an additional, hydrophobic "side pocket" that can be exploited for selective binding.[4]

The essential features of this pharmacophore are:

-

Central Heterocyclic Ring: A central, often aromatic, ring system, in this case, the thiazole core.

-

Vicinal Diaryl Substitution: Two aryl rings attached to adjacent positions on the central core.

-

COX-2 Selectivity Group: A specific functional group on one of the aryl rings, typically a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) moiety. This group is critical for selectivity as it is appropriately sized and oriented to bind within the aforementioned COX-2-specific side pocket, forming hydrogen bonds with key residues like Arg513 and His90.[5][6]

-

Hydrophobic Moieties: The second aryl ring typically binds within the primary hydrophobic channel of the active site, interacting with residues such as Tyr385 and Trp387.[7]

Caption: Generalized pharmacophore model for a thiazole-based COX-2 inhibitor.

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to optimizing the potency and selectivity of thiazole-based inhibitors. By systematically modifying substituents on the aryl rings and the thiazole core, researchers can probe the steric and electronic requirements of the COX active site.

Key SAR Insights:

-

Substituents on the Phenyl Rings: The nature and position of substituents on the vicinal aryl rings significantly impact activity. For instance, introducing electron-withdrawing or bulky groups can influence how the molecule fits within the hydrophobic channels of the enzyme.[8]

-

The Selectivity Group: The sulfonamide or methylsulfonyl group is a near-ubiquitous feature for achieving COX-2 selectivity.[5] Its ability to form strong hydrogen bonds with Arg513 at the mouth of the side pocket is a primary driver of this selectivity.[6]

-

Modifications to the Thiazole Core: While less common, modifications to the thiazole ring itself can fine-tune the electronic properties and overall geometry of the molecule, potentially improving potency or pharmacokinetic properties.[9]

Table 1: Illustrative SAR Data for a Hypothetical Thiazole Series

| Compound ID | R1 (at C4 of Thiazole) | R2 (para-position of Aryl Group 2) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |

| 1a | Phenyl | -H | >100 | 15.2 | >6.6 |

| 1b | Phenyl | -SO2NH2 | >100 | 0.15 | >667 |

| 1c | Phenyl | -SO2Me | >100 | 0.08 | >1250 |

| 1d | 4-Fluorophenyl | -SO2Me | >100 | 0.05 | >2000 |

| 1e | 4-Methoxyphenyl | -SO2Me | 50.5 | 0.20 | 252.5 |

This data is illustrative. Actual values vary based on the specific molecular scaffold. As shown, the introduction of the -SO2Me group (1c vs. 1a) dramatically improves COX-2 potency and selectivity. Further modification, such as adding a fluorine atom (1d), can enhance this effect further.

Experimental and Computational Validation Workflow

A robust research program for developing novel thiazole-based COX inhibitors integrates computational modeling with experimental validation. This synergistic approach accelerates the discovery process by prioritizing the synthesis of the most promising compounds.

Caption: Integrated workflow for thiazole-based COX inhibitor discovery.

Computational Methodologies

Protocol: Molecular Docking of Thiazole Derivatives into COX-2

-

Preparation of the Receptor:

-

Obtain the X-ray crystal structure of human COX-2 (e.g., PDB ID: 1CX2 or 5IKR) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.

-

Define the binding site grid box, ensuring it encompasses the entire active site, including the primary channel and the secondary side pocket around Val523.

-

-

Preparation of the Ligand:

-

Draw the 2D structure of the thiazole derivative.

-

Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Utilize docking software (e.g., AutoDock Vina, Glide, GOLD).

-

Dock the prepared ligand into the receptor grid. The algorithm will explore various conformations and orientations (poses) of the ligand within the active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores (estimated binding affinity).[8]

-

Visualize the best-scoring pose to identify key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues like Arg513, His90, Tyr355, and Ser530.[6][10]

-

Compare the docking pose and interactions with those of known selective inhibitors like Celecoxib to validate the binding mode.

-

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a statistical model correlating the 3D structural properties of a series of compounds with their biological activity.[1][3] A robust 3D-QSAR model can predict the activity of unsynthesized compounds and generate contour maps highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.[3][11]

Experimental Methodologies

Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the IC50 values of test compounds against COX-1 and COX-2.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Fluorometric probe (e.g., ADHP).

-

Heme (co-factor).

-

Assay buffer (e.g., Tris-HCl).

-

Test compounds (thiazole derivatives) dissolved in DMSO.

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

-

Procedure:

-

In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).

-

Add serial dilutions of the test compound or reference inhibitor. Include a "no inhibitor" control (DMSO vehicle).

-

Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

To initiate the reaction, add a solution containing arachidonic acid and the fluorometric probe.

-

Immediately measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Conclusion and Future Perspectives

The thiazole scaffold remains a highly viable and versatile core for the design of potent and selective COX-2 inhibitors. The established pharmacophore, characterized by vicinal diaryl rings and a sulfonamide-type selectivity group, provides a clear roadmap for rational drug design. The integration of computational tools like molecular docking and 3D-QSAR with a hierarchical series of in vitro and in vivo assays represents the most efficient path forward.[12]

Future research may focus on developing dual COX/5-LOX inhibitors to provide a broader anti-inflammatory profile with potentially enhanced gastrointestinal safety.[13] Additionally, exploring novel bioisosteres for the sulfonamide group or unique substitution patterns on the thiazole core could lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles.

References

- Krishnendu PR, Benny S, Kumar S, Jayan J, Bhaskar V, Pappachen LK, Aneesh TP, Abdelgawad MA, Ghoneim MM, Nicolotti O, Zachariah SM. A structure-based approach to explore novel COX-2 inhibitors using pharmacophore modelling, 3D-QSAR analysis, virtual screening and dynamics simulation study. Journal of Molecular Structure. 2023.

- Al-Ostath, A., et al. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed.

- Gouda, A. M., et al. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. PMC. 2020.

- Fares, M., et al. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Publishing.

- Krishnendu, P. R., et al.

- Abdellatif, K. R. A., et al. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Taylor & Francis Online. 2023.

- Geronikaki, A., et al. Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. 2018.

- Hawash, M., et al.

- Hawash, M., et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. 2023.

- Oniga, O., et al. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. 2017.

- Structure–activity relationship of reported and commercially available selective COX‐2 inhibitors.

- Gupta, G. K., & Kumar, A. 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. SciSpace.

- Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Unknown Source.

- Hawash, M., et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 2023.

- Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors.

- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Unknown Source.

- Diarylthiazole and diarylimidazole selective COX-1 inhibitor analysis through pharmacophore modeling, virtual screening, and DFT-based approaches.

- Qurratul Ain. Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. American Journal of Pharmacological Sciences. 2025.

- Jacob, J. P., & Manju, S. L.

Sources

- 1. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A structure-based approach to explore novel COX-2 inhibitors using pharmacophore modelling, 3D-QSAR analysis, virtual screening and dynamics simulation study - Amrita Vishwa Vidyapeetham [amrita.edu]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.sciepub.com [pubs.sciepub.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate via Hantzsch Reaction: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery programs. The synthetic strategy is centered around the robust and versatile Hantzsch thiazole synthesis. This document offers a detailed, step-by-step protocol for the preparation of the requisite precursors—4-methoxythiobenzamide and methyl 4-chloroacetoacetate—followed by their condensation to yield the target thiazole derivative. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Thiazole Moiety and the Hantzsch Reaction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this important heterocycle. The classical Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. This powerful transformation allows for the straightforward and efficient assembly of substituted thiazoles from readily available starting materials.

This guide focuses on the synthesis of a specific 2,4-disubstituted thiazole, methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate. The presence of the 4-methoxyphenyl group at the 2-position and the methyl acetate moiety at the 4-position provides a molecule with potential for further functionalization and exploration in drug development pipelines.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a three-step process, beginning with the preparation of the two key precursors, followed by the final cyclocondensation reaction.

Part 1: Synthesis of 4-Methoxythiobenzamide

The first key intermediate, 4-methoxythiobenzamide, is prepared by the thionation of 4-methoxybenzamide. Lawesson's reagent is a mild and effective thionating agent for this transformation.

Experimental Protocol: Thionation of 4-Methoxybenzamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Methoxybenzamide | 151.16 | 10.0 g | 0.066 | |

| Lawesson's Reagent | 404.47 | 14.7 g | 0.036 | 0.55 eq. |

| Anhydrous Toluene | - | 150 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzamide (10.0 g, 0.066 mol) and anhydrous toluene (150 mL).

-

Stir the mixture to dissolve the amide.

-

Add Lawesson's reagent (14.7 g, 0.036 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-methoxythiobenzamide as a yellow solid.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood as Lawesson's reagent can release hydrogen sulfide upon contact with moisture.

Part 2: Synthesis of Methyl 4-chloroacetoacetate

The second key intermediate, methyl 4-chloroacetoacetate, is a crucial α-halo-β-ketoester for the Hantzsch reaction. It can be synthesized from diketene through a two-step, one-pot procedure involving chlorination followed by esterification.

Experimental Protocol: Synthesis from Diketene

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (for a representative scale) | Notes |

| Dichloroethane | 98.96 | ~2250 Kg | Solvent |

| Diketene | 84.07 | 320 Kg | |

| Chlorine | 70.90 | 272 Kg | |

| Methanol | 32.04 | 123 Kg |

Procedure:

-

Chlorination: Add a portion of dichloroethane (1500 Kg) to a suitable reactor and cool to -5 °C. A mixture of the remaining dichloroethane (750 Kg) and diketene (320 Kg) is then added, and the reactor is further cooled to -20 °C.[1]

-

Chlorine gas (272 Kg) is introduced into the reactor in a controlled manner, maintaining the temperature at approximately -18 °C.[1]

-

Esterification: After the chlorination is complete, methanol (123 Kg) is added dropwise to the reaction mixture.[1] The reaction is then allowed to warm to room temperature and stirred until the esterification is complete, as monitored by techniques such as Gas Chromatography (GC).

-

Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may involve neutralization and washing. The crude product is purified by distillation under reduced pressure to yield methyl 4-chloroacetoacetate as a colorless to pale yellow liquid.[2][3]

Safety Precautions: This reaction involves highly reactive and hazardous materials, including diketene and chlorine gas. It should only be performed by trained personnel in a well-equipped facility with appropriate safety measures in place.

Part 3: Hantzsch Thiazole Synthesis of the Target Compound